molecular formula C16H9BrN2O B10871578 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine

2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B10871578
M. Wt: 325.16 g/mol
InChI Key: JIHWLIQPSMLBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a brominated naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with an appropriate aldehyde, followed by cyclization and further functionalization steps. For instance, the intermediate can be cyclized using trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The final product is often purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in cancer cells. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the brominated naphthyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazolo[4,5-b]pyridine derivatives and may contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H9BrN2O

Molecular Weight

325.16 g/mol

IUPAC Name

2-(5-bromonaphthalen-1-yl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C16H9BrN2O/c17-13-7-2-4-10-11(13)5-1-6-12(10)16-19-15-14(20-16)8-3-9-18-15/h1-9H

InChI Key

JIHWLIQPSMLBLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.